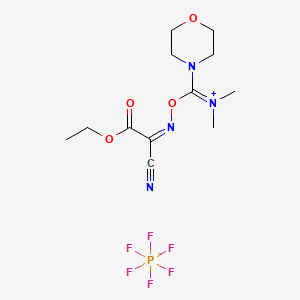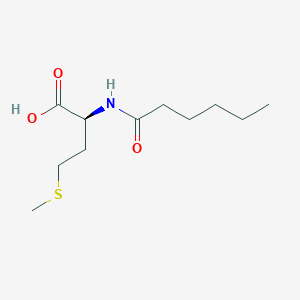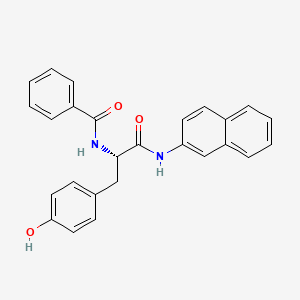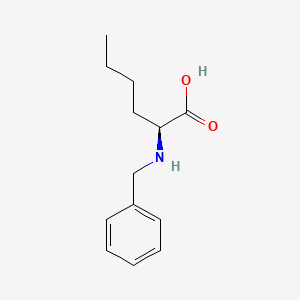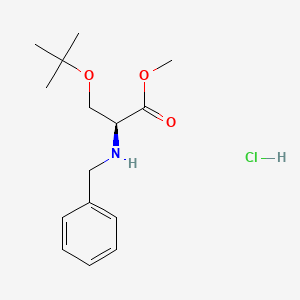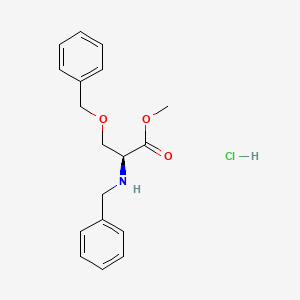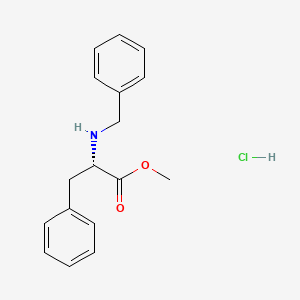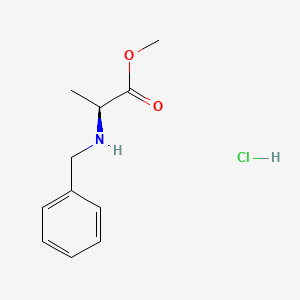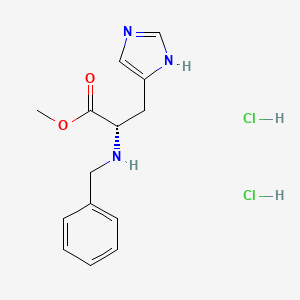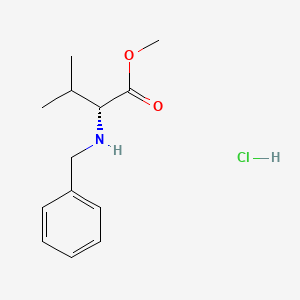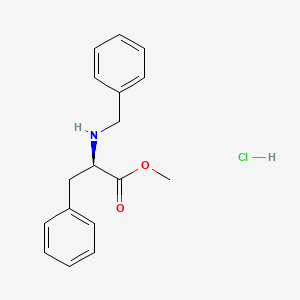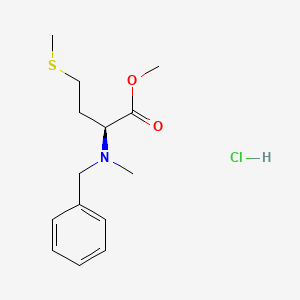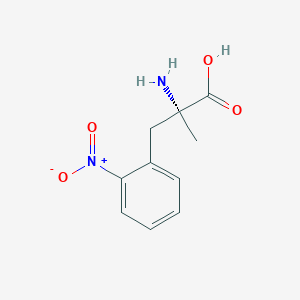
(R)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-α-Methyl-2-nitrophenylalanine is a chiral amino acid derivative with a high enantiomeric excess (>98% ee) and purity (>98%)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-α-Methyl-2-nitrophenylalanine typically involves the use of chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. One common method is the asymmetric hydrogenation of a suitable precursor, such as a nitroalkene, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product with high enantiomeric excess.
Industrial Production Methods
Industrial production of ®-α-Methyl-2-nitrophenylalanine may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
®-α-Methyl-2-nitrophenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, ®-α-Methyl-2-nitrophenylalanine is used as a chiral building block for the synthesis of more complex molecules. Its high enantiomeric purity makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and protein folding. Its unique structure allows researchers to investigate the effects of chirality on biological activity and protein function.
Medicine
In medicine, ®-α-Methyl-2-nitrophenylalanine has potential applications in drug development. Its chiral nature can be exploited to design drugs with specific enantiomeric forms, which may have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
In industry, this compound can be used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its high purity and enantiomeric excess make it suitable for large-scale synthesis of enantiomerically pure products.
作用机制
The mechanism of action of ®-α-Methyl-2-nitrophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, potentially leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(S)-α-Methyl-2-nitrophenylalanine: The enantiomer of ®-α-Methyl-2-nitrophenylalanine, with similar chemical properties but different biological activity.
2-Nitrophenylalanine: A non-chiral analog with similar chemical properties but lacking the chiral center.
α-Methylphenylalanine: A similar compound without the nitro group, used in different applications.
Uniqueness
®-α-Methyl-2-nitrophenylalanine is unique due to its high enantiomeric purity and specific chiral properties. This makes it particularly valuable for applications requiring precise stereochemical control, such as asymmetric synthesis and chiral drug development.
属性
IUPAC Name |
(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTIYKMYANVKMU-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
